Methyl 2-[(4-biphenylyloxy)methyl]-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate
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Overview
Description
Methyl 2-[(4-biphenylyloxy)methyl]-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a biphenyl group, a thieno ring, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-biphenylyloxy)methyl]-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno Ring: The thieno ring is synthesized through a cyclization reaction involving appropriate starting materials such as thiophene derivatives.
Construction of the Triazolopyrimidine Core: This step involves the formation of the triazolopyrimidine core through a series of condensation and cyclization reactions.
Attachment of the Biphenyl Group: The biphenyl group is introduced via a nucleophilic substitution reaction, where a biphenyl derivative reacts with the intermediate compound.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-biphenylyloxy)methyl]-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-[(4-biphenylyloxy)methyl]-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a CDK2 inhibitor, which is a target for cancer treatment. It exhibits cytotoxic activities against various cancer cell lines, making it a promising candidate for anticancer drug development.
Neuroprotection: Triazole-pyrimidine hybrids, including this compound, have demonstrated neuroprotective and anti-neuroinflammatory properties. This makes them potential candidates for treating neurodegenerative diseases.
Materials Science: The unique structure of the compound allows for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-biphenylyloxy)methyl]-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2 . This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells. Additionally, its neuroprotective effects are mediated through the inhibition of ER stress and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Methyl 2-[(4-biphenylyloxy)methyl]-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit CDK2 inhibitory activity and have been studied for their anticancer properties.
Triazole-Pyrimidine Hybrids: Similar to the compound , these hybrids have shown neuroprotective and anti-neuroinflammatory properties.
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives: These compounds have been explored for their antiviral and antimicrobial activities.
Properties
Molecular Formula |
C23H18N4O3S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 12-methyl-4-[(4-phenylphenoxy)methyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C23H18N4O3S/c1-14-19-21-25-18(26-27(21)13-24-22(19)31-20(14)23(28)29-2)12-30-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3 |
InChI Key |
RPMLJPDAFWEMPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)COC4=CC=C(C=C4)C5=CC=CC=C5)C(=O)OC |
Origin of Product |
United States |
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